

A Comparative Guide to the X-ray Crystallography of Brominated Dinitroaniline Derivatives

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Compound of Interest

Compound Name: 2-Bromo-3,5-dinitroaniline

Cat. No.: B15421743

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A notable absence of crystallographic data exists for **2-Bromo-3,5-dinitroaniline** in publicly accessible databases. Researchers seeking to understand the solid-state properties of this molecule may find value in comparative data from structurally similar compounds. This guide provides a detailed comparison of the X-ray crystallography data for two related brominated aniline derivatives: 2-Bromo-4,6-dinitroaniline and 4-Bromo-2,6-dimethylaniline.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the available crystallographic data and the experimental protocols used to obtain it. The information presented for these alternative compounds can serve as a valuable reference point for predicting the structural characteristics of **2-Bromo-3,5-dinitroaniline**.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 2-Bromo-4,6-dinitroaniline and 4-Bromo-2,6-dimethylaniline, providing a clear and objective comparison of their solid-state structures.



Parameter	2-Bromo-4,6-dinitroaniline	4-Bromo-2,6- dimethylaniline
Chemical Formula	C ₆ H ₄ BrN ₃ O ₄	C ₈ H ₁₀ BrN
Molecular Weight	262.03 g/mol	200.07 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	P 21/n	P 21/c
Unit Cell Dimensions		
a	6.6955 (2) Å	20.141 (4) Å
b	7.7720 (2) Å	5.150 (1) Å
С	16.0608 (4) Å	17.300 (4) Å
α	90°	90°
β	95.4182 (14)°	111.53 (3)°
У	90°	90°
Volume	832.03 (4) Å ³	1669.3 (7) Å ³
Z	4	8
Temperature	173 K	294 (2) K
Radiation Type	Μο Κα	Μο Κα
Diffractometer	Bruker APEXII CCD	Enraf–Nonius CAD-4
R-factor	0.033	0.064
wR-factor	0.083	0.166

Experimental Protocols

The methodologies employed in the crystallographic analysis of these compounds are crucial for understanding the reliability and context of the data.

2-Bromo-4,6-dinitroaniline:



Single crystals suitable for X-ray analysis were obtained by the slow evaporation of a solution of the compound in dichloromethane (CH_2Cl_2).[1] A yellow block-shaped crystal with dimensions 0.20 x 0.15 x 0.08 mm was selected for data collection.[1]

Data were collected on a Bruker APEXII CCD diffractometer using Mo K α radiation (λ = 0.71073 Å) at a temperature of 173 K.[1] A multi-scan absorption correction was applied using SADABS.[1] The structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL2013.[1] All hydrogen atoms were positioned geometrically and refined using a riding model.[1]

4-Bromo-2,6-dimethylaniline:

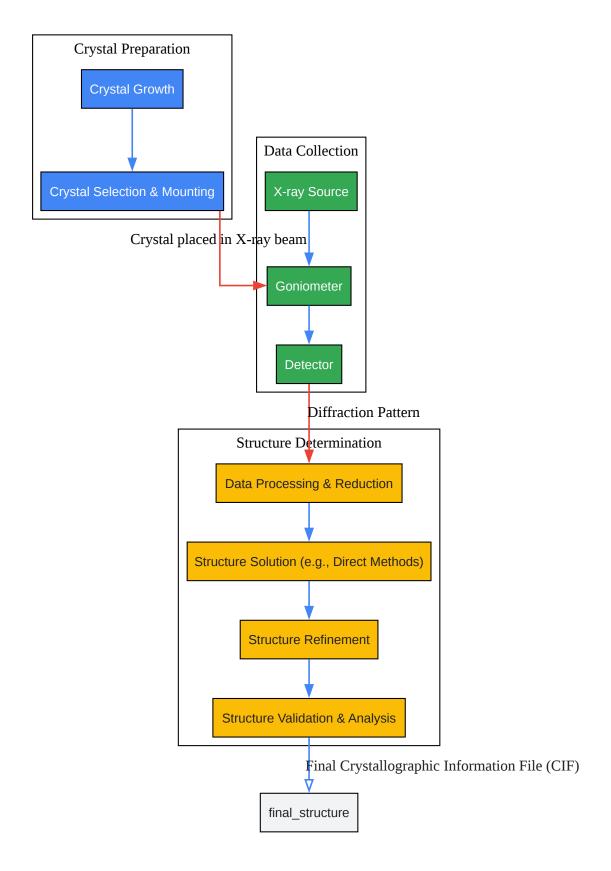
The crystals of 4-Bromo-2,6-dimethylaniline were obtained by dissolving the compound in hexane and allowing the solvent to evaporate slowly at room temperature over approximately seven days. [2] A crystal with dimensions $0.40 \times 0.20 \times 0.20$ mm was used for the X-ray diffraction study. [3]

Data collection was performed on an Enraf–Nonius CAD-4 diffractometer with Mo K α radiation (λ = 0.71073 Å) at a temperature of 294 K.[3] An absorption correction was applied using ψ -scans.[2][3] The structure was solved with SHELXS97 and refined with SHELXL97.[3] Hydrogen atoms were positioned geometrically and refined as riding atoms.[3]

General Experimental Workflow for Single-Crystal X-ray Diffraction

The following diagram illustrates a typical workflow for determining the crystal structure of a small molecule, from crystal selection to data analysis and structure validation.





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A generalized workflow for single-crystal X-ray diffraction analysis.



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